methyl 3-(1H-1,2,4-triazol-1-yl)propanoate
CAS No.: 106535-19-7
Cat. No.: VC20759444
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106535-19-7 |
|---|---|
| Molecular Formula | C6H9N3O2 |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | methyl 3-(1,2,4-triazol-1-yl)propanoate |
| Standard InChI | InChI=1S/C6H9N3O2/c1-11-6(10)2-3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 |
| Standard InChI Key | PVTDBXDIDCTVFV-UHFFFAOYSA-N |
| SMILES | COC(=O)CCN1C=NC=N1 |
| Canonical SMILES | COC(=O)CCN1C=NC=N1 |
Introduction
Chemical Identity and Properties
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate is identified by the CAS number 106535-19-7 and possesses the molecular formula C6H9N3O2 . The compound has a molecular weight of approximately 155.16 g/mol, featuring a triazole ring connected to a propanoate methyl ester side chain . The heterocyclic nature of this compound contributes to its unique chemical properties and reactivity profiles, making it valuable in various chemical transformations and applications.
The structural characteristics of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate include a 1,2,4-triazole ring with a propanoate methyl ester side chain attached at the N-1 position of the triazole ring. The compound's InChI key is PVTDBXDIDCTVFV-UHFFFAOYSA-N, which provides a standardized digital representation of its chemical structure . The triazole ring provides stability to the compound while also allowing for diverse chemical transformations due to its nitrogen-rich composition.
Synthesis Methods
The synthesis of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the alkylation of 1H-1,2,4-triazole with suitable alkylating agents under controlled reaction conditions. Various synthetic routes have been developed to efficiently produce this compound with high purity and yield.
Common Synthetic Routes
One of the most common methods for synthesizing methyl 3-(1H-1,2,4-triazol-1-yl)propanoate involves the reaction of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate. This multi-step process allows for the controlled formation of the desired product while minimizing side reactions.
Another potential synthetic approach could involve the direct alkylation of 1H-1,2,4-triazole with methyl acrylate under basic conditions, similar to the methods described for related triazole compounds. This approach would take advantage of the nucleophilicity of the triazole nitrogen to form the desired N-substituted product through a Michael addition reaction.
Reaction Conditions and Optimization
The synthesis of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate requires careful control of reaction conditions to achieve optimal yields and product purity. Key parameters that influence the reaction outcome include:
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Base selection: Bases such as sodium hydride or potassium carbonate are commonly employed to facilitate the deprotonation of the triazole ring, enhancing its nucleophilicity.
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Solvent choice: Polar aprotic solvents such as DMF or acetonitrile are often preferred to promote the desired alkylation reactions.
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Temperature control: The reaction is typically conducted at elevated temperatures to overcome activation energy barriers while avoiding decomposition of sensitive intermediates.
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Reaction time: Sufficient reaction time is necessary to ensure complete conversion while minimizing side reactions.
Continuous flow methodologies, similar to those described for related triazole compounds, may offer advantages for the synthesis of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate in terms of improved control over reaction parameters, enhanced safety, and potential for scalability . These approaches could be particularly valuable for industrial-scale production.
Chemical Reactivity and Transformations
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate exhibits diverse reactivity patterns due to the presence of both the triazole ring and the ester functional group. Understanding these reactivity profiles is essential for exploiting the compound's potential in various applications.
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at the ester group, to form corresponding carboxylic acids or other oxidized derivatives. Oxidizing agents such as potassium permanganate can be employed for these transformations under appropriate conditions. The triazole ring generally exhibits stability toward oxidation, allowing for selective functionalization of other reactive sites in the molecule.
Reduction Reactions
Reduction reactions can convert the ester group of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate to an alcohol or other reduced forms. Common reducing agents for such transformations include lithium aluminum hydride or sodium borohydride, which can selectively reduce the ester functionality while preserving the triazole ring. These reductions provide access to valuable derivatives with altered physical and chemical properties.
Substitution Reactions
The triazole ring in methyl 3-(1H-1,2,4-triazol-1-yl)propanoate can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives. These reactions expand the compound's utility as a building block for more complex molecules with tailored properties. The nitrogen atoms in the triazole ring provide sites for coordination with metals, opening possibilities for catalytic applications.
Reactivity Comparison
The reactivity of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate can be compared with structurally related triazole derivatives to understand structure-reactivity relationships. The following table outlines reactivity patterns across related compounds:
| Compound | Ester Hydrolysis | Ring Substitution | Reduction |
|---|---|---|---|
| Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate | Moderate reactivity | Selective at C-3, C-5 positions | Selective at ester group |
| Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate | Enhanced due to electron-withdrawing nitro group | Limited due to nitro substitution | Can reduce both nitro and ester groups |
| Methyl 3-[3-(methylamino)-1H-1,2,4-triazol-1-yl]propanoate | Similar to parent compound | Influenced by amino substituent | Selective at ester group |
These reactivity patterns demonstrate how structural modifications can influence the chemical behavior of triazole derivatives, providing guidance for designing synthetic strategies targeting specific functional transformations.
Applications in Pharmaceutical Research
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate and related triazole derivatives have significant applications in pharmaceutical research, serving as intermediates or building blocks for biologically active compounds.
Role as Chemical Intermediate
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate serves as a valuable intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. The ester functionality provides a handle for further transformations, while the triazole ring contributes to binding interactions with biological targets. These structural features make the compound particularly useful in medicinal chemistry efforts targeting diseases where triazole-containing compounds have shown promise.
Structure-Activity Relationships
Understanding structure-activity relationships (SARs) involving methyl 3-(1H-1,2,4-triazol-1-yl)propanoate and related compounds can guide the development of novel therapeutic agents. The triazole moiety often serves as a bioisostere for various functional groups, including carboxylic acids, esters, and amides, allowing for strategic molecular modifications to optimize biological activities.
The propanoate side chain provides spatial separation between the triazole ring and the ester functionality, influencing the compound's binding properties and interactions with biological targets. Modifications to this spacer region can significantly impact biological activities, as demonstrated by the enhanced potency observed with additional substituents in related compounds.
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